molecular formula C7H12BrN3O2S B7949222 C7H12BrN3O2S

C7H12BrN3O2S

Cat. No.: B7949222
M. Wt: 282.16 g/mol
InChI Key: FLTBNMPSZQNQIX-UHFFFAOYSA-N
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Description

Chemical Identity:
C₇H₁₂BrN₃O₂S corresponds to 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS: 1341331-85-8), a brominated pyrazole derivative with a methylsulfonylpropyl side chain. This compound serves as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting kinase inhibition or antimicrobial activity. Its molecular weight is 282.16 g/mol, calculated from its formula. Key structural features include:

  • A pyrazole ring (N-containing heterocycle).
  • A bromine substituent at the 4-position.
  • A 3-(methylsulfonyl)propyl group, enhancing solubility and metabolic stability .

Properties

IUPAC Name

tert-butyl 2-amino-5-bromo-2H-1,3,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O2S/c1-7(2,3)13-6(12)11-5(9)14-4(8)10-11/h5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTBNMPSZQNQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(SC(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves several steps. One common method includes the bromination of a pyrazole derivative followed by sulfonation. The reaction conditions typically involve the use of bromine or a brominating agent and a sulfonating agent under controlled temperatures and pH levels .

Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is essential for the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₇H₁₂BrN₃O₂S with structurally or functionally related compounds from the evidence:

Property C₇H₁₂BrN₃O₂S C₉H₅BrO₂S (CAS: 7312-10-9) C₁₂H₁₆N₃O₂S (Oxythiamine) C₉H₁₉ClN₂O₂ (CAS: 1173206-71-7)
Core Structure Brominated pyrazole Brominated benzothiophene carboxylate Thiamine analog Chlorinated azetidine derivative
Molecular Weight (g/mol) 282.16 257.10 274.34 222.71
TPSA (Ų) ~70–80 (estimated) 65.54 Not reported 43.37
GI Absorption Likely high (amine/sulfonyl groups) High Not reported High (Bioavailability Score: 0.55)
BBB Permeability Probable (moderate polarity) Yes Not reported No
CYP Inhibition Not reported CYP1A2 inhibitor Not reported Not reported
Toxicity No data Warned for toxicity No data No data
Applications Pharmaceutical intermediate Organic synthesis Metabolic studies Drug discovery (e.g., CNS agents)

Key Findings:

Structural Analogues :

  • C₉H₅BrO₂S (benzothiophene carboxylate) shares a bromine substituent but differs in its aromatic heterocycle and carboxylate group. This imparts higher aromaticity (9 aromatic heavy atoms vs. 0 in C₇H₁₂BrN₃O₂S) and stronger CYP1A2 inhibition .
  • Oxythiamine (C₁₂H₁₆N₃O₂S) is a thiamine analog with a sulfur atom but lacks halogenation, limiting its use in halogen-specific drug design .

Pharmacokinetic Contrasts :

  • C₇H₁₂BrN₃O₂S and C₉H₁₉ClN₂O₂ both exhibit high GI absorption, but the latter’s lower TPSA (43.37 Ų) correlates with reduced BBB permeability compared to the pyrazole derivative .

Synthetic Utility :

  • C₇H₁₂BrN₃O₂S’s bromine and sulfonyl groups make it versatile for cross-coupling reactions, whereas C₉H₅BrO₂S is optimized for electrophilic aromatic substitution .

Biological Activity

The compound with the molecular formula C7H12BrN3O2S , known as 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide , has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine atom and a sulfonamide group, which contribute to its chemical reactivity and biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its anti-inflammatory and antimicrobial properties.
  • Receptor Binding : Its structure allows for binding to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Calcium Uptake Modulation : Similar pyrazole derivatives have been reported to affect calcium uptake in cells, impacting numerous physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for therapeutic use in inflammatory diseases.
  • Anticancer Potential : Preliminary research suggests that it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation in vitro and in vivo models
AnticancerPotential efficacy against various cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in disease processes

Case Studies

Several case studies have explored the biological effects of this compound and related compounds:

  • Antimicrobial Efficacy Study : A study investigated the compound's effectiveness against Staphylococcus aureus, showing significant inhibition at low concentrations. This suggests its potential as a therapeutic agent for treating bacterial infections.
  • Anti-inflammatory Research : In another study, the compound was tested in animal models for its anti-inflammatory effects. Results indicated a notable reduction in inflammatory markers compared to control groups, supporting its use in inflammatory conditions.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound induces apoptosis and inhibits proliferation, demonstrating promising anticancer activity that merits further exploration.

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